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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of NH2-PEG7 linkers, focusing on their

chemical properties, supplier information, and critical applications in advanced therapeutic

modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras

(PROTACs). Detailed experimental protocols and visual diagrams are included to facilitate

practical implementation in a research and development setting.

Core Concepts: Understanding NH2-PEG7
NH2-PEG7 is a heterobifunctional linker molecule characterized by a primary amine (-NH2)

group at one terminus and a chain of seven repeating ethylene glycol units. The other end of

the polyethylene glycol (PEG) chain can be functionalized with various groups, with a hydroxyl

(-OH) group being a common configuration. The monodisperse nature of this linker, meaning it

has a precisely defined length and molecular weight, is critical for the batch-to-batch

reproducibility and consistent pharmacological properties of the final conjugate.

The PEG component confers several advantageous properties, including increased

hydrophilicity, which can enhance the solubility and reduce aggregation of hydrophobic drug

molecules.[1][2] Its flexibility is crucial for enabling optimal spatial orientation between the two

conjugated molecules, a key factor in the efficacy of complex bioconjugates like PROTACs.[3]

NH2-PEG7: CAS Number and Supplier Information
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The term "NH2-PEG7" can be ambiguous. For the purpose of this guide, we will focus on

Amino-PEG7-alcohol (NH2-(PEG)7-OH), a commonly used variant.

Compound
Name

CAS Number
Molecular
Formula

Molecular
Weight ( g/mol
)

Representative
Suppliers

Amino-PEG7-

alcohol
1425973-14-3 C14H31NO7 325.4

BroadPharm,

Biopharma PEG,

Huateng

Pharma, Precise

PEG, AxisPharm

Note: Other variations of NH2-PEG7 exist, such as diamino-PEG7 (NH2-(PEG)7-NH2, CAS:

332941-25-0) and NH2-PEG7-acid (NH2-(PEG)7-COOH). Researchers should carefully select

the appropriate linker based on their specific conjugation strategy.

Applications in Advanced Therapeutics
The unique properties of NH2-PEG7 linkers make them highly valuable in the development of

sophisticated drug delivery systems and novel therapeutic platforms.

Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an

E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the

proteasome.[4][5] The linker is a critical component that connects the POI-binding ligand to the

E3 ligase-binding ligand.

The length and flexibility of the NH2-PEG7 linker are crucial for the formation of a stable and

productive ternary complex (POI-PROTAC-E3 ligase).[3] The hydrophilic nature of the PEG

chain can also improve the solubility and cell permeability of the PROTAC molecule.[1][6]

PROTAC-Mediated Protein Degradation Pathway
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Caption: PROTAC-mediated protein degradation pathway.

Antibody-Drug Conjugates (ADCs)
ADCs are targeted therapies that consist of a monoclonal antibody linked to a potent cytotoxic

payload.[2] The linker plays a crucial role in the stability of the ADC in circulation and the

release of the payload at the target site. NH2-PEG7 can be incorporated into ADC linker

designs to enhance solubility, particularly when dealing with hydrophobic payloads, and to

allow for a higher drug-to-antibody ratio (DAR) without causing aggregation.[1][7]

Experimental Protocols
The following are generalized protocols for the conjugation of NH2-PEG7 linkers. These should

be optimized for specific molecules and experimental conditions.

Protocol 1: Amide Bond Formation with a Carboxylic
Acid-Containing Molecule
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This protocol is suitable for conjugating NH2-PEG7-OH to a molecule that has a carboxylic acid

group (e.g., a POI ligand or a drug molecule). This reaction typically uses a carbodiimide

coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination

with NHS (N-hydroxysuccinimide) to form a more stable amine-reactive intermediate.

Materials:

NH2-PEG7-OH

Carboxylic acid-containing molecule (Molecule-COOH)

EDC hydrochloride

N-hydroxysuccinimide (NHS)

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

N,N-Diisopropylethylamine (DIPEA)

Reaction vessel and magnetic stirrer

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

Activation of Carboxylic Acid:

Dissolve Molecule-COOH (1.0 equivalent), EDC (1.5 equivalents), and NHS (1.5

equivalents) in anhydrous DMF or DCM in a reaction vessel under an inert atmosphere.

Stir the mixture at room temperature for 30-60 minutes to form the NHS ester

intermediate.

Conjugation Reaction:

In a separate vessel, dissolve NH2-PEG7-OH (1.2 equivalents) in anhydrous DMF or

DCM.
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Add the solution of NH2-PEG7-OH to the activated Molecule-COOH mixture.

Add DIPEA (2.0-3.0 equivalents) to the reaction mixture to act as a base.

Stir the reaction at room temperature for 4-24 hours. The reaction progress can be

monitored by an appropriate analytical technique such as LC-MS or TLC.

Purification:

Once the reaction is complete, the solvent can be removed under reduced pressure.

The crude product is then purified using an appropriate method, such as silica gel column

chromatography or preparative HPLC, to isolate the desired conjugate.

Protocol 2: Reaction with an NHS Ester-Functionalized
Molecule
This protocol is applicable when conjugating NH2-PEG7-OH to a molecule that has been pre-

activated as an NHS ester.[5]

Materials:

NH2-PEG7-OH

NHS ester-functionalized molecule (Molecule-NHS)

Anhydrous DMF or DMSO

Triethylamine (TEA) or DIPEA

Reaction vessel and magnetic stirrer

Procedure:

Preparation:

Dissolve the Molecule-NHS (1.0 equivalent) in anhydrous DMF or DMSO in a reaction

vessel.
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In a separate vessel, dissolve NH2-PEG7-OH (1.2 equivalents) in the same solvent.

Conjugation Reaction:

Add the NH2-PEG7-OH solution to the Molecule-NHS solution.

Add a base such as TEA or DIPEA (1.5-2.0 equivalents) to the reaction mixture.

Stir the mixture at room temperature for 2-12 hours. Monitor the reaction by LC-MS or

TLC.[5]

Purification:

Upon completion, the product can be purified by methods such as preparative HPLC to

remove unreacted starting materials and byproducts.

Mandatory Visualization: Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of a

conjugate using an NH2-PEG7 linker.

General Workflow for NH2-PEG7 Conjugation
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Caption: General workflow for synthesis and characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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